molecular formula C16H22BrFN2O4 B14902356 Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate

Cat. No.: B14902356
M. Wt: 405.26 g/mol
InChI Key: OYBAFOMQHGHCNL-UHFFFAOYSA-N
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Description

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromomethyl group, a fluoropyridinyl moiety, and an iminodicarbonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate typically involves multiple steps. One common approach is to start with the fluoropyridine derivative, which undergoes bromination to introduce the bromomethyl group. This is followed by the reaction with di-tert-butyl iminodicarbonate under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as chloroform or methanol, and the reactions are carried out under controlled temperatures to ensure the desired product formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a variety of oxidized products .

Scientific Research Applications

Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity and structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Di-tert-butyl (6-(bromomethyl)-3-fluoropyridin-2-yl)iminodicarbonate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The fluoropyridinyl moiety can influence the compound’s binding affinity and specificity towards certain targets. The iminodicarbonate group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These structural features make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C16H22BrFN2O4

Molecular Weight

405.26 g/mol

IUPAC Name

tert-butyl N-[6-(bromomethyl)-3-fluoropyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C16H22BrFN2O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)12-11(18)8-7-10(9-17)19-12/h7-8H,9H2,1-6H3

InChI Key

OYBAFOMQHGHCNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=CC(=N1)CBr)F)C(=O)OC(C)(C)C

Origin of Product

United States

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